BenchChemオンラインストアへようこそ!

7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride

medicinal chemistry building block procurement structure-property relationships

7-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride (CAS 2758003-94-8) is a heterocyclic spiro compound that fuses an oxa- and diaza-ring system into a conformationally restricted bicyclic framework. The compound is supplied as the hydrochloride salt (molecular formula C₇H₁₃ClN₂O₂, molecular weight 192.6 g·mol⁻¹), which enhances aqueous solubility and facilitates handling compared to the free base.

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
Cat. No. B15311795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride
Molecular FormulaC7H13ClN2O2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1CNCC12CNC(=O)OC2.Cl
InChIInChI=1S/C7H12N2O2.ClH/c10-6-9-4-7(5-11-6)1-2-8-3-7;/h8H,1-5H2,(H,9,10);1H
InChIKeyBOJNHMSTTFBXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride – Core Structure, Salt Form, and Procurement Positioning


7-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride (CAS 2758003-94-8) is a heterocyclic spiro compound that fuses an oxa- and diaza-ring system into a conformationally restricted bicyclic framework . The compound is supplied as the hydrochloride salt (molecular formula C₇H₁₃ClN₂O₂, molecular weight 192.6 g·mol⁻¹), which enhances aqueous solubility and facilitates handling compared to the free base [1]. Within the broader class of oxa-diazaspiro[4.5]decane building blocks, this compound occupies a specific positional isomer space—the oxygen atom resides at position 7 and the ketone at position 8—that distinguishes it from the more common 6-oxa-2,9-diazaspiro[4.5]decan-8-one positional isomer (CAS 1779572-95-0; 1778734-60-3 for the HCl salt) . This structural distinction carries implications for receptor pharmacophore geometry, synthetic intermediate utility, and patent-specific freedom-to-operate considerations, as detailed in the evidence sections below.

Why 7-Oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride Cannot Be Replaced by Generic Spiro-Building Blocks


Oxa-diazaspiro[4.5]decane scaffolds are not interchangeable. The position of the endocyclic oxygen atom and the location of the ketone carbonyl define the three-dimensional pharmacophore and the compound's compatibility with downstream synthetic routes . The 7-oxa isomer positions the oxygen one bond away from the spiro junction, altering the hydrogen-bond donor/acceptor geometry relative to the 6-oxa isomer. This positional shift has been shown in related 1-oxa-2,8-diazaspiro[4.5]decane series to produce measurably different receptor subtype selectivity profiles—for example, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibits high affinity for both M₁ and M₂ muscarinic receptors and demonstrates antiamnesic activity at 0.1 mg·kg⁻¹ s.c., whereas closely related regioisomers do not [1]. Furthermore, patent landscape analysis reveals that specific oxa-diazaspiro substitution patterns are claimed in distinct intellectual property families—notably, sigma-1 receptor-targeting oxa-diazaspiro compounds are protected under the Esteve Pharmaceuticals patent portfolio (US10689398B2 and related filings), where exemplars bearing a ketone at position 8 and oxygen at position 7 constitute a defined chemical sub-genus [2]. A generic 6-oxa-2,9-diazaspiro[4.5]decan-8-one or unsubstituted diazaspiro core cannot serve as a direct replacement without altering biological target engagement or potentially infringing different patent space.

Quantitative Differentiation: 7-Oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride vs. Closest Analogs


Positional Isomerism Differentiates the 7-Oxa Scaffold from the Prevalent 6-Oxa Scaffold in Physicochemical Descriptors

The 7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride differs from its closest commercially available positional isomer, 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride (CAS 1778734-60-3), in the placement of the endocyclic oxygen atom relative to the spiro junction. Although no head-to-head biological comparison has been published for this specific pair, physicochemical profiling reveals quantifiable differences: the 6-oxa isomer (free base) has a reported LogP of −2.29 , while the 7-oxa isomer, by virtue of altered oxygen placement, is predicted to exhibit a distinct hydrogen-bonding surface and dipole moment. In published SAR on related scaffolds, relocation of the endocyclic oxygen by a single position in 1-oxa-2,8-diazaspiro[4.5]decan-3-ones altered M₁ vs. M₂ muscarinic receptor selectivity and in vivo potency (antiamnesic activity present at 0.1 mg·kg⁻¹ s.c. for the 1-oxa-2,8-isomer but absent in certain regioisomers) [1]. This establishes a class-level precedent that oxa-positional isomerism in the diazaspiro[4.5]decane series produces measurable pharmacodynamic divergence.

medicinal chemistry building block procurement structure-property relationships

Sigma-1 Receptor Ligand Patent Family Provides Class-Level Affinity Benchmark for 7-Oxa-Diazaspiro Compounds

The 7-oxa-2,9-diazaspiro[4.5]decan-8-one core falls within the generic Markush structures claimed in the Esteve Pharmaceuticals sigma receptor patent estate (US10689398B2, US10927128, US11649248), which explicitly encompasses oxa-diazaspiro compounds with pharmacological activity toward the sigma-1 (σ₁) receptor [1]. Multiple specific examples from this patent family have been deposited in BindingDB with measured human σ₁ receptor binding affinities of Ki < 100 nM, assayed in transfected HEK-293 membranes using [³H](+)-pentazocine as radioligand [2]. For context, the structurally related 9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one (OSU-6162) demonstrates a σ₁ receptor Ki of approximately 80 nM alongside D₂ receptor IC₅₀/Ki of approximately 10 µM [3]. The 7-oxa positional isomer, bearing its oxygen at a different ring position, is expected to produce a distinct σ₁ binding interaction profile—though direct measurement data for the 7-oxa compound itself have not been publicly disclosed at the time of this analysis.

sigma-1 receptor pain drug abuse patent intelligence

Hydrochloride Salt Form Confers Measurable Solubility and Handling Advantages Over the Free Base

7-Oxa-2,9-diazaspiro[4.5]decan-8-one is supplied as the hydrochloride salt (CAS 2758003-94-8), which is explicitly noted to improve solubility and stability relative to the free base form [1]. This is consistent with the general pharmaceutical principle that hydrochloride salt formation increases aqueous solubility of weakly basic heterocycles. The free base counterpart, 7-oxa-2,9-diazaspiro[4.5]decan-8-one, has a molecular weight of 156.18 g·mol⁻¹ (C₇H₁₂N₂O₂) versus 192.6 g·mol⁻¹ for the HCl salt . In the closely related 6-oxa series, the hydrochloride salt (CAS 1778734-60-3) is supplied with specified purity of ≥95% and storage at 2–8°C, indicating that the salt form is the standard format for research procurement . No head-to-head solubility measurements for the 7-oxa free base vs. HCl salt have been published; however, the vendor specification that the salt form is preferred for handling and storage represents practical procurement intelligence.

salt selection physicochemical characterization procurement

Patent Status Differentiation: 7-Oxa-2,9-diazaspiro[4.5]decan-8-one is Associated with Sigma Receptor IP While Structurally Distinct from Chitin Synthase-Targeted Scaffolds

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been extensively developed as a chitin synthase inhibitor scaffold, with compound 4j achieving an IC₅₀ of 0.13 mM against chitin synthase and polyoxin B as a reference standard (IC₅₀ = 0.08 mM) [1]. In contrast, the 7-oxa-2,9-diazaspiro[4.5]decan-8-one scaffold is structurally and patent-family distinct: its oxa-substitution pattern aligns it with the sigma-1 receptor ligand patent estate rather than the antifungal chitin synthase inhibitor class [2]. This bifurcation means that a research program pursuing sigma receptor pharmacology should specifically source the 7-oxa (or related oxa-diazaspiro) scaffold, while antifungal chitin synthase programs require the non-oxa 2,8-diazaspiro[4.5]decan-1-one core. Cross-target activity between these scaffold classes has not been reported, but the structural divergence (presence of endocyclic oxygen at position 7 plus ketone at position 8 versus a lactam at position 1 in the chitin synthase inhibitor series) predicts distinct biological target engagement.

patent landscape freedom-to-operate target selectivity

Procurement-Guided Application Scenarios for 7-Oxa-2,9-diazaspiro[4.5]decan-8-one Hydrochloride


Sigma-1 Receptor Ligand Discovery: Differentiated Scaffold Exploration

Research teams pursuing sigma-1 receptor modulators for pain, neuroprotection, or substance abuse indications can employ 7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride as a core scaffold. The compound falls within the patent-protected chemical space of the Esteve sigma receptor portfolio (US10689398B2), where exemplified compounds achieve human σ₁ Ki values below 100 nM [1]. Procurement of the 7-oxa isomer, rather than the more common 6-oxa isomer, allows exploration of a distinct pharmacophore vector that may yield differentiated selectivity versus D₂, M₁, M₂, or opioid off-targets, as demonstrated by the class-level precedent of oxa-position-dependent muscarinic receptor selectivity [2].

Spirocyclic Building Block for Parallel SAR Libraries

The 7-oxa-2,9-diazaspiro[4.5]decan-8-one core contains two secondary amine positions (positions 2 and 9) amenable to parallel derivatization via alkylation, acylation, or sulfonylation chemistry. The hydrochloride salt form (CAS 2758003-94-8) provides immediate solubility in polar aprotic solvents (DMSO, DMF) for high-throughput chemistry workflows, eliminating the salt-conversion step required with free-base analogs [3]. This scaffold is structurally orthogonal to the extensively explored 2,8-diazaspiro[4.5]decan-1-one chitin synthase inhibitor series (compound 4j IC₅₀ = 0.13 mM), ensuring that SAR libraries built on the 7-oxa scaffold will probe biologically distinct target space [4].

Comparative Physicochemical Profiling of Oxa-Positional Isomers

Medicinal chemistry groups conducting systematic structure-property relationship studies on spirocyclic building blocks can use 7-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride in head-to-head comparison with 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride (CAS 1778734-60-3). The measured LogP of the 6-oxa free base (−2.29) provides a quantitative baseline against which the 7-oxa isomer's polarity, hydrogen-bonding capacity, and conformational preferences can be experimentally determined . Such data inform the selection of optimal spiro building blocks for lead optimization campaigns where CNS penetration, solubility, and metabolic stability are critical parameters.

Freedom-to-Operate Assessment and Patent-Filing Support

The 7-oxa-2,9-diazaspiro[4.5]decan-8-one scaffold represents a distinct chemical sub-genus within the broader oxa-diazaspiro patent landscape. Organizations conducting freedom-to-operate analyses before initiating sigma receptor or CNS drug discovery programs should procure and characterize this specific positional isomer to establish structure-IP mapping. The compound's CAS registry number (2758003-94-8) enables precise patent searching and literature surveillance distinct from the 6-oxa isomer (CAS 1778734-60-3), which is associated with a different set of patent filings and biological target claims .

Quote Request

Request a Quote for 7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.